

# crenolanib mechanism of action FLT3 PDGFR inhibition

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## Compound Focus: Crenolanib

CAS No.: 670220-88-9

Cat. No.: S548090

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## Quantitative Biochemical and Cellular Data

The potency of **crenolanib** is demonstrated through quantitative biochemical and cellular assays. The data below provides specific values for its binding and inhibitory activity.

Table 1: Biochemical Binding Affinity (Kd) [1]

Target	Kd (nM)
FLT3-ITD	0.74
FLT3-D835Y	0.18
PDGFR $\alpha$	2.1
PDGFR $\beta$	3.2

Table 2: Cellular Inhibition (IC50) [2] [1]

Cell Line / Model	Mutation	IC50 / Cytotoxicity (nM)
MV4-11	FLT3-ITD	1.5 - 12
MOLM-13	FLT3-ITD	4.9
MOLM-14	FLT3-ITD	7
EOL-1	FIP1L1-PDGFR $\alpha$ fusion	0.2 (pM, proliferation)
H1703	PDGFR $\alpha$ amplification	~80 (proliferation)

## Detailed Experimental Protocols

To evaluate the mechanism of action and efficacy of **crenolanib** in a research setting, several standard assays can be employed. The following protocols are adapted from methodologies cited in the search results.

### 1. Cell Viability and Proliferation Assay [3] [2]

- **Purpose:** To assess the cytotoxic effects of **crenolanib** on cancer cell lines.
- **Methodology:**
  - Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well for HUVEC or AML lines like MV4-11).
  - Incubate for 24 hours for adherence and recovery.
  - Administer **crenolanib** across a desired concentration range (e.g., 0.5 nM to 5000 nM) and incubate for 72 hours.
  - Assess viability using a luminescent (CellTiter-Glo) or colorimetric (XTT) assay.
  - Calculate IC50 values by normalizing luminescence/absorbance of treated wells to control wells (DMSO vehicle).

### 2. Immunoprecipitation and Western Blot Analysis [3] [4] [2]

- **Purpose:** To detect inhibition of target phosphorylation and downstream signaling pathways.
- **Methodology:**
  - Treat cells (e.g., MOLM-14, Ba/F3 transfectants) with **crenolanib** for a predetermined time (e.g., 2-4 hours).
  - Lyse cells and immunoprecipitate the target protein (e.g., FLT3 or PDGFR $\alpha$ ) using a specific antibody.

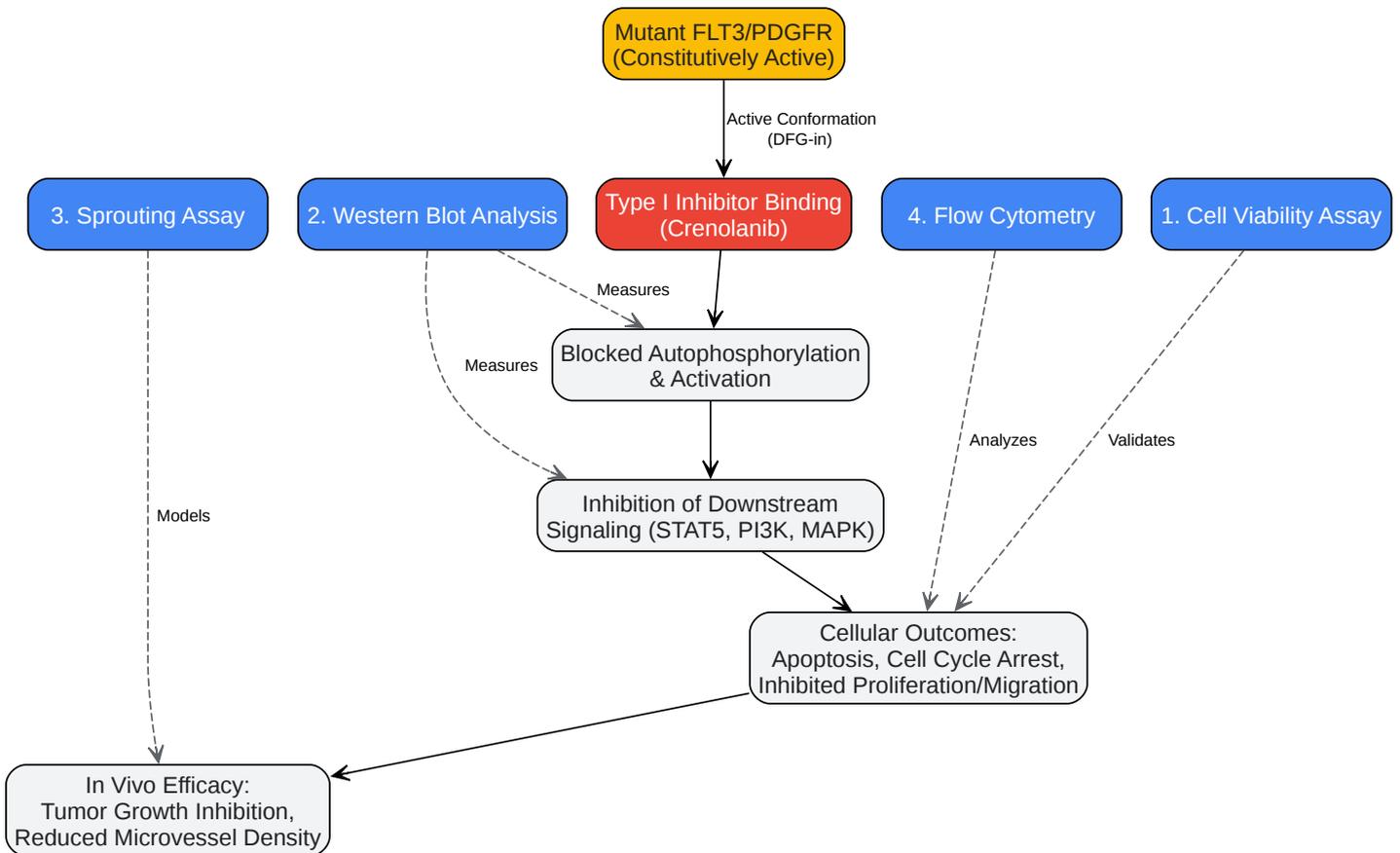
- Perform sequential immunoblotting: first with an anti-phospho-tyrosine antibody, then strip and re-probe the membrane with an antibody against the total target protein.
- Use densitometry software to quantify band intensities, normalize phospho-protein levels to total protein, and determine the IC50 for phosphorylation inhibition.

### 3. 3D Endothelial Cell Sprouting Assay [3]

- **Purpose:** To evaluate the anti-angiogenic activity of **crenolanib**.
- **Methodology:**
  - Form HUVEC spheroids by depositing cell drops on a petri dish lid and incubating overnight to allow aggregation.
  - Prepare a collagen gel mixture and gently mix with the collected spheroids.
  - Place the spheroids in polymerized collagen into culture slides and add medium with or without **crenolanib**.
  - After overnight incubation, image spheroids using an inverted microscope.
  - Quantify the total sprout length per spheroid using image analysis software (e.g., ImageJ).

## Experimental Workflow and Signaling Pathway

The diagram below integrates the experimental workflow with the core molecular pathway targeted by **crenolanib**.



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## Pharmacological and Clinical Considerations

- **Pharmacokinetics & Resistance:** **Crenolanib** is an oral drug with a half-life of 8-9 hours. In a phase I trial, 100 mg twice daily yielded a maximum plasma concentration of ~1  $\mu\text{M}$  [5]. A key resistance

mechanism involves the drug efflux pump **ABCB1 (P-glycoprotein)**, which confers cellular resistance and may limit central nervous system penetration [5].

- **Clinical Trial Status: Crenolanib** remains investigational. It has been evaluated in multiple clinical trials for indications including **relapsed/refractory FLT3-mutant AML, gliomas, and GIST with PDGFRA D842V mutations** [3] [1].
- **Emerging Research:** Recent studies highlight **crenolanib**'s effects beyond direct kinase inhibition. Combined with Hedgehog pathway inhibitors, it shows synergistic effects in AML cells. Proteomic analysis reveals that **crenolanib** treatment alters the protein cargo of extracellular vesicles, specifically downregulating ribosomal and ErbB signaling pathway proteins, potentially interfering with leukemia niche formation [6].

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